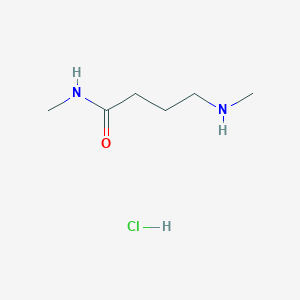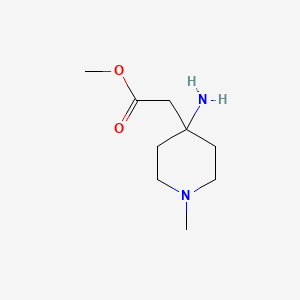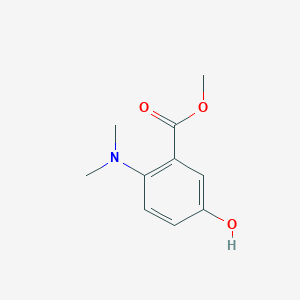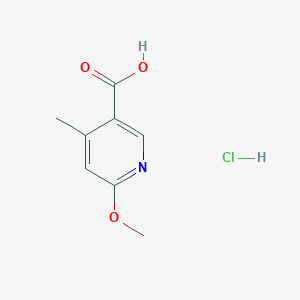
N-methyl-4-(methylamino)butanamide hydrochloride
Descripción general
Descripción
“N-methyl-4-(methylamino)butanamide hydrochloride” is a chemical compound with the CAS Number: 1121527-44-3 . It has a molecular weight of 166.65 . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The molecular formula of “this compound” is C5H11NO . The molecular weight is 101.1469 .Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . It has a molecular weight of 166.65 .Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
Synthesis of Derivatives : N-methyl-4-(methylamino)butanamide hydrochloride is involved in the synthesis of various chemical compounds. For instance, it has been used in the synthesis of (S)-4-(Methylthio)-2-(2-oxopyrrolidin-1-yl)butyramide, a process involving reactions with hydrochloric acid and other compounds (Zhou Yawen, 2004).
Reactions with Aliphatic Amines : The compound also participates in reactions with aliphatic amines. This includes reactions with N-(2,2-dichloro-1-cyanoethenyl)amides to form novel compounds, indicating its role in the development of diverse chemical structures (O. Shablykin, S. Chumachenko, V. Brovarets, 2021).
Corrosion Inhibition : Another application is in corrosion inhibition, where derivatives of N-methyl-4-(methylamino)butanamide have been studied for their effects on the corrosion of low carbon steel in acidic environments (O. Khalifa, S. M. Abdallah, 2011).
Biomedical and Pharmacological Applications
Supramolecular Assemblies : In biomedical research, derivatives of this compound have been used to prepare supramolecular assemblies with potential applications in drug delivery or tissue regeneration. These assemblies show no cytotoxicity to mammalian fibroblasts (Nicole M. Cutrone et al., 2017).
Synthesis of Inhibitors : The compound has been used in the synthesis of N-(substituted-phenyl)-4-{(4-[(E)-3-phenyl-2-propenyl]-1-piperazinyl}butanamides, which are investigated as inhibitors and potential candidates for depigmentation drugs (H. Raza et al., 2019).
Analytical and Synthetic Chemistry
Analytical Studies : In analytical chemistry, studies have been conducted to understand the metabolic pathways of certain drugs, where this compound and its derivatives play a key role (K. Zaitsu et al., 2009).
Synthetic Pathways : The compound is also involved in synthetic pathways, such as the synthesis of (±)-methyl jasmonate, showcasing its versatility in chemical synthesis (Piotr Jaunky et al., 2017).
Safety and Hazards
The safety information for “N-methyl-4-(methylamino)butanamide hydrochloride” includes several hazard statements: H315, H319, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . The compound is labeled with the GHS07 pictogram and the signal word "Warning" .
Propiedades
IUPAC Name |
N-methyl-4-(methylamino)butanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O.ClH/c1-7-5-3-4-6(9)8-2;/h7H,3-5H2,1-2H3,(H,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOWJCCMTOONXKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCC(=O)NC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1H-pyrazolo[3,4-c]pyridine-3-carboxamide](/img/structure/B1429875.png)







![6-(Methoxymethyl)bicyclo[3.1.0]hexan-2-one](/img/structure/B1429891.png)


![[(3R,4R)-4-(Trifluoromethyl)pyrrolidin-3-YL]methanol hydrochloride](/img/structure/B1429895.png)
![(4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol](/img/structure/B1429896.png)
![Tert-butyl 2-oxo-1-oxa-3,7-diazaspiro[4.4]nonane-7-carboxylate](/img/structure/B1429897.png)